2-Amino-3-(3,4-dimethoxyphenyl)pyridine
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Overview
Description
2-Amino-3-(3,4-dimethoxyphenyl)pyridine is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the second position and a 3,4-dimethoxyphenyl group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under specific conditions. One common method includes the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the reaction . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,4-dimethoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-3-(3,4-dimethoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-methoxyphenyl)pyridine
- 2-Amino-3-(3,4-dihydroxyphenyl)pyridine
- 2-Amino-3-(3,4-dimethoxyphenyl)quinoline
Uniqueness
2-Amino-3-(3,4-dimethoxyphenyl)pyridine is unique due to the presence of both amino and 3,4-dimethoxyphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-6-5-9(8-12(11)17-2)10-4-3-7-15-13(10)14/h3-8H,1-2H3,(H2,14,15) |
InChI Key |
RVZRUAOZBBCTBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)N)OC |
Origin of Product |
United States |
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